N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, appropriate solvents
Hydrolysis: Acidic or basic conditions, water
Major Products
Reduction: Amino derivative
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acid and amine
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H19ClN4O4 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C24H19ClN4O4/c25-17-7-9-22-19(14-17)27-24(33-22)16-4-3-5-18(12-16)26-23(30)15-6-8-20(21(13-15)29(31)32)28-10-1-2-11-28/h3-9,12-14H,1-2,10-11H2,(H,26,30) |
InChI Key |
PEVLWVZJQWQMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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